molecular formula C17H13ClN2O2S2 B2800146 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864922-92-9

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2800146
CAS No.: 864922-92-9
M. Wt: 376.87
InChI Key: CZSJGJAOZPMGGA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and a thiadiazole ring

Scientific Research Applications

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with thiocarbonyl compounds to form the thiadiazole ring. Finally, the ethanone moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The thiadiazole ring is known to interact with various biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-22-14-8-4-12(5-9-14)16-19-17(24-20-16)23-10-15(21)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJGJAOZPMGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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